2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol
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Overview
Description
2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C21H20O2S It is characterized by the presence of a methoxyphenyl group, a sulfanyl group, and a diphenyl ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-methoxythiophenol with diphenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) can be employed.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfanyl]-1-phenylethanol
- 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenylethane
- 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-propanol
Uniqueness
2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group, a sulfanyl group, and a diphenyl ethanol moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-1,1-diphenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2S/c1-23-19-12-14-20(15-13-19)24-16-21(22,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZHHNSKPQZKLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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